molecular formula C17H24O2 B14315466 Heptadeca-1,4-diene-6,8-diyne-3,10-diol CAS No. 113393-64-9

Heptadeca-1,4-diene-6,8-diyne-3,10-diol

Cat. No.: B14315466
CAS No.: 113393-64-9
M. Wt: 260.4 g/mol
InChI Key: AGUAJNZMSVMFLB-UHFFFAOYSA-N
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Description

Heptadeca-1,4-diene-6,8-diyne-3,10-diol is a polyacetylene compound known for its unique structure and bioactive properties. It is derived from natural sources, particularly from the roots of Panax stipuleanatus, a traditional Vietnamese herb. This compound has garnered attention due to its cytotoxic activity against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptadeca-1,4-diene-6,8-diyne-3,10-diol typically involves the extraction from natural sources followed by purification. The roots of Panax stipuleanatus are extracted using solvents like hexane and ethyl acetate. The extract is then subjected to preparative high-performance liquid chromatography (HPLC) using a UV-Vis detector at 254 nm .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as the compound is primarily obtained from natural sources. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Heptadeca-1,4-diene-6,8-diyne-3,10-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include epoxides, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Heptadeca-1,4-diene-6,8-diyne-3,10-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of Heptadeca-1,4-diene-6,8-diyne-3,10-diol involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways, including those involved in cell proliferation and apoptosis. Its ability to induce cell death in cancer cells is attributed to its interaction with key proteins and enzymes .

Comparison with Similar Compounds

Heptadeca-1,4-diene-6,8-diyne-3,10-diol is unique due to its specific polyacetylene structure. Similar compounds include:

These compounds share structural similarities but differ in their specific bioactivities and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

113393-64-9

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

heptadeca-1,4-dien-6,8-diyne-3,10-diol

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,10,13,16-19H,2-3,5-7,11,14H2,1H3

InChI Key

AGUAJNZMSVMFLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C#CC#CC=CC(C=C)O)O

Origin of Product

United States

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